Yttrium Carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

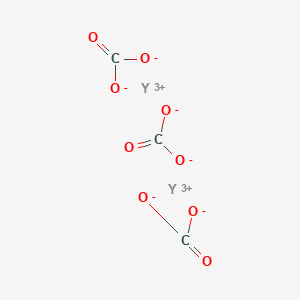

Yttrium Carbonate is a useful research compound. Its molecular formula is C3O9Y2 and its molecular weight is 357.84 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Yttrium carbonate is primarily known for its role in medical applications, particularly through its radioactive isotope, yttrium-90.

- Cancer Treatment : Yttrium-90 is utilized in targeted radiation therapies, such as radioembolization, where microspheres containing yttrium-90 are injected into blood vessels supplying tumors. This method allows for localized radiation treatment, minimizing damage to surrounding healthy tissues .

- Medical Imaging : Yttrium compounds are integral in the production of imaging devices. For instance, yttrium-aluminum garnet (YAG) lasers are used in surgical procedures due to their precision and effectiveness .

Environmental Applications

This compound plays a vital role in environmental technologies aimed at pollution control:

- Catalytic Converters : Yttrium compounds enhance catalysts used in automotive catalytic converters, which reduce harmful emissions by converting toxic gases into less harmful substances .

- Water Purification : Research indicates that yttrium-based materials can be employed in water purification processes, effectively removing contaminants and improving water quality .

Material Science Applications

This compound is also significant in the field of materials science:

- Ceramics and Alloys : It is used to produce yttrium-stabilized zirconia (YSZ), which exhibits high thermal stability and ionic conductivity. This material is essential in various applications including solid oxide fuel cells and thermal barrier coatings .

- Nanoparticles : The synthesis of this compound nanoparticles has opened new avenues in nanotechnology. These nanoparticles exhibit unique optical properties that make them suitable for photonic applications and as markers in biomedical research . Their high surface area enhances their reactivity, making them effective for catalysis and surface interactions .

Advanced Electronics and Quantum Computing

Innovative research is exploring the potential of this compound in advanced electronics:

- Quantum Computing : Yttrium-based materials are being investigated for use in quantum computing due to their unique electronic properties that may facilitate the development of qubits .

- Additive Manufacturing : The compound is also being studied for its potential applications in 3D printing technologies, enabling the production of complex parts with high performance characteristics .

Case Study 1: Yttrium-90 Separation Techniques

A study explored the separation of yttrium-90 from strontium using solvent extraction methods involving carbonate media. The research demonstrated that specific extractants could effectively separate these isotopes, highlighting a green alternative for isotope separation techniques .

Case Study 2: Synthesis of this compound Nanoparticles

Research focused on synthesizing size-controllable this compound nanoparticles revealed that varying the concentration ratios of reactants significantly influenced particle size and morphology. This work emphasizes the importance of synthesis conditions on the properties of nanoparticles for targeted applications .

Analyse Chemischer Reaktionen

Thermal Decomposition

Yttrium carbonate undergoes multistage thermal decomposition, influenced by experimental conditions like heating rate and temperature. Key stages include:

1.1 Dehydration

Loss of hydrate water occurs initially, forming anhydrous Y₂(CO₃)₃. This step is critical for subsequent decomposition .

1.2 Intermediate Formation

At elevated temperatures (400–600°C), intermediates like Ln₂O₂CO₃ form. The stability of these intermediates depends on the ionic radius of yttrium, with smaller radii favoring rapid decomposition .

1.3 Final Decomposition

Complete conversion to Y₂O₃ occurs above 600°C, accompanied by CO₂ and CO gas release. Residual carbon may form during decomposition in inert atmospheres .

Table 1: Thermal Decomposition Stages

| Stage | Temperature Range | Products | Key Findings |

|---|---|---|---|

| Dehydration | 200–400°C | Anhydrous Y₂(CO₃)₃ | Loss of hydrate water |

| Intermediate Formation | 400–600°C | Ln₂O₂CO₃ | Basic carbonate intermediates |

| Final Decomposition | >600°C | Y₂O₃, CO₂, CO | Residual carbon formation in inert atmospheres |

Reaction with Acids

This compound reacts with acids to form soluble yttrium salts.

2.1 Mineral Acids

Reactions with dilute HCl or H₂SO₄ yield YCl₃ and Y(SO₄)₁.₅·8H₂O, respectively .

2.2 Citric Acid

In aqueous solutions, this compound hydroxide transforms into yttrium citrate dihydrate (Y₃(C₆H₅O₇)₂·2H₂O) under controlled pH and temperature conditions .

Table 2: Acid Reaction Products

| Acid | Reaction Conditions | Product |

|---|---|---|

| HCl | Dilute, room temperature | YCl₃ |

| Citric Acid | Aqueous solution, pH 8.4 | Yttrium citrate dihydrate |

Complexation Reactions

This compound interacts with carbonate/bicarbonate ions in aqueous solutions, forming complexes with varying stability.

4.1 Equilibrium Constants

Potentiometric studies reveal formation constants for complexes like YCO₃⁺ and Y(HCO₃)₂⁺. Constants depend on ionic strength and reaction conditions .

4.2 pH Dependence

At pH < 8.5, HCO₃⁻ dominates, while CO₃²⁻ becomes significant above pH 9.5, influencing complexation stability .

Table 4: Carbonate Complexation Constants

| Reaction | Formation Constant (log K) | Ionic Strength |

|---|---|---|

| Y³⁺ + CO₃²⁻ → YCO₃⁺ | 5.3 | 0.1 M |

| Y³⁺ + 2HCO₃⁻ → Y(HCO₃)₂⁺ | 10.2 | 0.5 M |

Eigenschaften

CAS-Nummer |

556-28-5 |

|---|---|

Molekularformel |

C3O9Y2 |

Molekulargewicht |

357.84 g/mol |

IUPAC-Name |

yttrium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Y/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI-Schlüssel |

QVOIJBIQBYRBCF-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3] |

Kanonische SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Y+3].[Y+3] |

Key on ui other cas no. |

556-28-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.